3-(2-Hydroxy-2-methylpropyl)phthalate
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Overview
Description
3-(2-Hydroxy-2-methylpropyl)phthalate is a chemical compound that belongs to the class of phthalates, which are esters of phthalic acid. This compound is known for its use as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. Phthalates are commonly used in the production of plastics, rubber, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxy-2-methylpropyl)phthalate is typically synthesized through the esterification of phthalic anhydride with 2-hydroxy-2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Phthalic anhydride+2-hydroxy-2-methylpropanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and high yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-methylpropyl)phthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(2-Oxo-2-methylpropyl)phthalate.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxy-2-methylpropyl)phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC, rubber, and other materials that require enhanced flexibility and durability.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)phthalate involves its interaction with cellular components. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors. This binding can lead to altered gene expression and disruption of normal hormonal functions. Additionally, the compound can affect cellular membranes, altering their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate (DIBP): Similar in structure but with two isobutyl groups instead of the 2-hydroxy-2-methylpropyl group.
Dibutyl phthalate (DBP): Contains two butyl groups and is commonly used as a plasticizer.
Diethyl phthalate (DEP): Contains two ethyl groups and is used in personal care products.
Uniqueness
3-(2-Hydroxy-2-methylpropyl)phthalate is unique due to the presence of the hydroxyl group, which imparts different chemical and physical properties compared to other phthalates. This hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. Additionally, the compound’s specific structure allows for unique interactions with biological systems, making it a subject of interest in toxicological studies.
Properties
Molecular Formula |
C12H12O5-2 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-(2-hydroxy-2-methylpropyl)phthalate |
InChI |
InChI=1S/C12H14O5/c1-12(2,17)6-7-4-3-5-8(10(13)14)9(7)11(15)16/h3-5,17H,6H2,1-2H3,(H,13,14)(H,15,16)/p-2 |
InChI Key |
ITKXIADTQYOIIR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-])O |
Origin of Product |
United States |
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